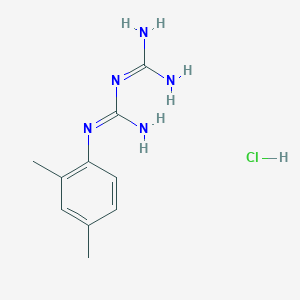
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride, also known as Guanidine hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a strong alkaline property. Guanidine hydrochloride has been utilized in various fields of study, including biochemistry, molecular biology, and organic chemistry.
作用机制
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride acts as a denaturant by disrupting the hydrogen bonds and hydrophobic interactions that stabilize the protein structure. It binds to the protein molecule and unfolds it, exposing the hydrophobic regions. This causes the protein to lose its native conformation and become unfolded. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride also disrupts the interactions between nucleic acids and proteins, leading to the dissociation of nucleic acid-protein complexes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can have various biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and trypsin. It can also induce the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has several advantages for lab experiments. It is a powerful denaturant that can effectively solubilize proteins and enzymes. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It can be toxic to living organisms and must be handled with care. It can also cause artifacts in some experiments, such as the formation of aggregates or the modification of amino acids.
未来方向
There are several future directions for the use of N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride in scientific research. One area of interest is the study of protein folding and stability. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can be used to denature proteins and then monitor their refolding, providing insights into the folding process. Another area of interest is the development of new denaturants with improved properties, such as increased solubility or reduced toxicity. Finally, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can be utilized in the synthesis of new organic compounds with potential applications in medicine or materials science.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride is a versatile chemical compound that has been widely used in scientific research. Its ability to denature proteins and solubilize nucleic acids has made it an essential tool in biochemistry and molecular biology. While it has some limitations, its advantages make it a valuable resource for researchers in various fields. With continued research, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride may lead to new discoveries and applications in the future.
合成方法
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride is typically synthesized by reacting dicyandiamide with hydrochloric acid. The reaction results in the formation of N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride and ammonia gas. The process can be carried out at room temperature and atmospheric pressure. The resulting product can be purified by recrystallization from water.
科学研究应用
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has been widely used in scientific research as a denaturant and protein solubilizer. It has been utilized in the purification of proteins and enzymes, as well as in the study of protein folding and stability. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has also been used in the isolation and purification of nucleic acids. In addition, it has been utilized in the synthesis of various organic compounds.
属性
IUPAC Name |
1-(diaminomethylidene)-2-(2,4-dimethylphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c1-6-3-4-8(7(2)5-6)14-10(13)15-9(11)12;/h3-5H,1-2H3,(H6,11,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYTZWDCFAJNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N=C(N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-XYlyl)biguanide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

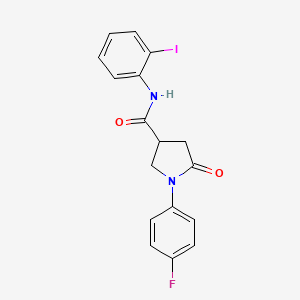

![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)
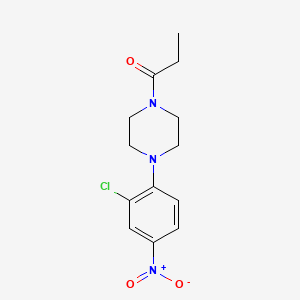
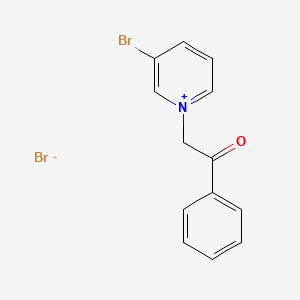
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)
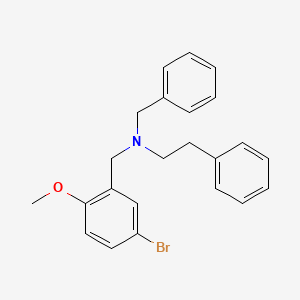
![4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)
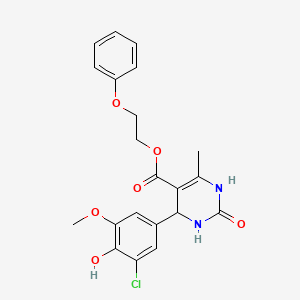
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
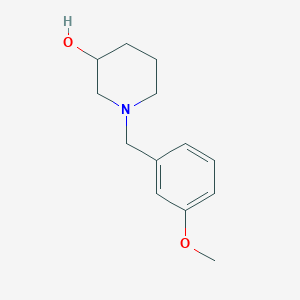

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)